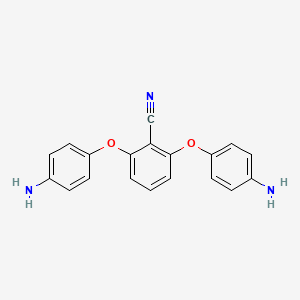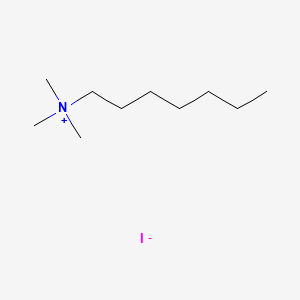
Heptyltrimethylammonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptyltrimethylammonium iodide is a quaternary ammonium compound with the chemical formula C10H24IN. It is a type of ionic compound where the heptyltrimethylammonium cation is paired with an iodide anion. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: Heptyltrimethylammonium iodide can be synthesized through the Menshutkin reaction, which involves the reaction of heptyl bromide with trimethylamine in the presence of an iodide source. The reaction is typically carried out in a solvent such as N-methyl-2-pyrrolidone (NMP) at room temperature for several days .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where heptyl bromide and trimethylamine are reacted in a solvent system, followed by the addition of an iodide source. The product is then purified through crystallization and washing to remove impurities.
化学反応の分析
Types of Reactions: Heptyltrimethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other halides or nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents such as silver nitrate (AgNO3) or sodium hydroxide (NaOH) under mild conditions.
Oxidation and Reduction Reactions: May involve oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).
Major Products:
Substitution Reactions: Can yield products like heptyltrimethylammonium chloride or bromide.
Oxidation and Reduction Reactions: Can lead to the formation of various oxidized or reduced derivatives of the original compound.
科学的研究の応用
Heptyltrimethylammonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in the study of cell membranes and ion transport due to its ionic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and as an additive in various industrial processes.
作用機序
Heptyltrimethylammonium iodide can be compared with other quaternary ammonium compounds such as:
- Tetramethylammonium iodide
- Tetraethylammonium iodide
- Hexyltrimethylammonium iodide
Uniqueness: this compound is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to shorter-chain analogs. This affects its solubility, reactivity, and interaction with biological membranes .
類似化合物との比較
- Tetramethylammonium iodide: Known for its use in pharmacological studies.
- Tetraethylammonium iodide: Used in organic synthesis and as a phase-transfer catalyst.
- Hexyltrimethylammonium iodide: Similar in structure but with a shorter alkyl chain, affecting its properties and applications.
特性
CAS番号 |
20395-56-6 |
|---|---|
分子式 |
C10H24IN |
分子量 |
285.21 g/mol |
IUPAC名 |
heptyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C10H24N.HI/c1-5-6-7-8-9-10-11(2,3)4;/h5-10H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
IKAUMANEZMLTBG-UHFFFAOYSA-M |
正規SMILES |
CCCCCCC[N+](C)(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


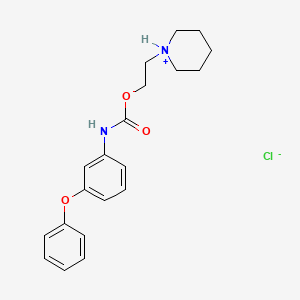
![2-Diethylamino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13730880.png)

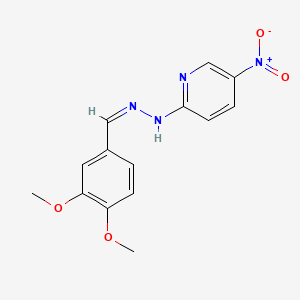
![butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime](/img/structure/B13730896.png)
![4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid](/img/structure/B13730900.png)
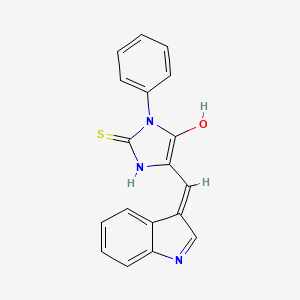
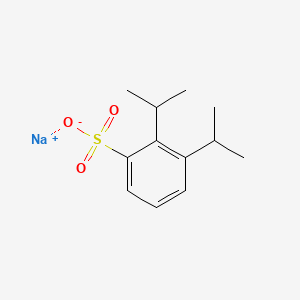

![3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid](/img/structure/B13730922.png)



